N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide

描述

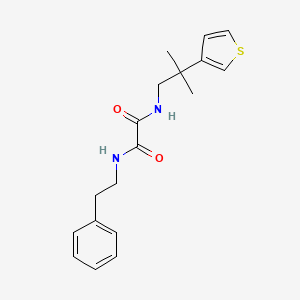

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) backbone. Key structural features include:

- Thiophene moiety: A thiophen-3-yl group attached to a branched 2-methylpropyl chain at the N1 position.

- Phenethyl group: A phenethyl substituent at the N2 position.

- Oxalamide core: The oxalic acid diamide group provides hydrogen-bonding capacity and structural rigidity.

This compound’s design likely aims to balance lipophilicity (via the thiophene and phenethyl groups) and solubility (via the polar oxalamide).

属性

IUPAC Name |

N'-(2-methyl-2-thiophen-3-ylpropyl)-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-18(2,15-9-11-23-12-15)13-20-17(22)16(21)19-10-8-14-6-4-3-5-7-14/h3-7,9,11-12H,8,10,13H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMGYTMYHOXYAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C(=O)NCCC1=CC=CC=C1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide typically involves the reaction of 2-methyl-2-(thiophen-3-yl)propylamine with phenethyl oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

科学研究应用

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in protein binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

作用机制

The mechanism of action of N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The oxalamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related molecules from the evidence, focusing on substituents, functional groups, and inferred properties:

Critical Analysis

Oxalamide vs. Phthalimide/Thioamide Cores :

- The oxalamide core in the target compound offers fewer aromatic rings than phthalimides (), reducing π-π stacking but improving solubility. Compared to thioamides (), oxalamides exhibit stronger hydrogen-bonding capacity, which may enhance target binding specificity .

Thiophene Substitution Patterns: The thiophen-3-yl group in the target contrasts with thiophen-2-yl analogs (e.g., in ’s impurities).

Branched vs. Linear Alkyl Chains: The 2-methylpropyl chain at N1 introduces steric bulk, which could hinder metabolic degradation compared to linear alkyl chains in analogs like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol () .

Phenethyl vs.

生物活性

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-phenethyloxalamide is a compound of significant interest in various fields, particularly due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N'-(2-methyl-2-thiophen-3-ylpropyl)-N-(2-phenylethyl)oxamide, with a molecular formula of and a molecular weight of 342.44 g/mol. Its structure includes a thiophene ring, which is known for contributing to various biological activities.

Synthesis

The synthesis typically involves the reaction between 2-methyl-2-(thiophen-3-yl)propylamine and phenethyl oxalyl chloride under controlled conditions. The reaction is performed in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran to facilitate the process. The resulting product can be purified through recrystallization or chromatography.

This compound exhibits its biological effects primarily through:

Hydrogen Bonding: The oxalamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

π-π Interactions: The thiophene ring participates in π-π interactions with aromatic residues in proteins, potentially influencing enzyme activity or receptor binding.

Biological Activities

Research indicates that this compound may possess several biological activities:

Antimicrobial Activity: Thiophene derivatives are often recognized for their antimicrobial properties. Studies have shown that compounds containing thiophene can inhibit the growth of various bacterial strains .

Anti-inflammatory Effects: Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties, although detailed studies are required to confirm these effects.

Potential as a Ligand: It has been explored for its potential as a ligand in protein binding studies, which could lead to applications in drug development targeting specific diseases .

Case Studies and Research Findings

A review of the literature reveals several significant findings regarding the biological activity of thiophene derivatives:

-

Antimicrobial Efficacy: A study highlighted that thiophene derivatives demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be further investigated for its potential as an antimicrobial agent .

Compound Activity Target Organisms Thiophene Derivative A Moderate E. coli, S. aureus Thiophene Derivative B High Pseudomonas aeruginosa This compound TBD TBD -

In Silico Studies: Recent in silico studies using molecular docking simulations have suggested that thiophene derivatives may interact favorably with Cathepsin D, a potential drug target for various diseases including cancer and inflammatory conditions .

- Docking Score: The binding affinity was evaluated using scoring functions that predict the strength of interaction between the ligand and target protein.

- Toxicity Assessments: While exploring its therapeutic potential, it is essential to consider toxicity profiles. Preliminary assessments indicate that certain derivatives may exhibit low toxicity levels; however, comprehensive toxicological evaluations are necessary to ensure safety for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。